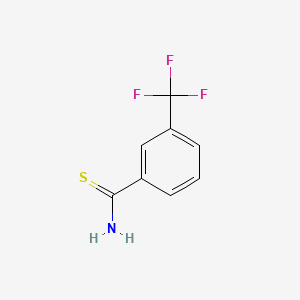

3-(Trifluoromethyl)thiobenzamide

Description

Significance of Thiobenzamide (B147508) Derivatives in Contemporary Organic Chemistry

Thiobenzamide and its derivatives are a class of organic compounds that serve as crucial building blocks and versatile synthons in organic chemistry. rsc.org The replacement of the carbonyl oxygen in a benzamide (B126) with a sulfur atom to form a thiobenzamide alters the molecule's electronic and steric properties, leading to unique reactivity. nih.gov This modification results in altered nucleophilicity and hydrogen bonding capabilities, which are important for both chemical reactions and non-covalent interactions.

Thioamides are widely used in the synthesis of various sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and thiazolines, which are prevalent scaffolds in many biologically and pharmaceutically important molecules. rsc.org The development of efficient methods for the synthesis of thiobenzamide derivatives continues to be an active area of research, with modern protocols focusing on environmentally friendly conditions, such as room temperature reactions and the use of readily available starting materials. rsc.orgresearchgate.net The reactivity of the thioamide group, including its oxidation, is also a subject of study, particularly in understanding the metabolism and potential toxicity of related compounds. acs.org

The Trifluoromethyl Group as a Key Structural Modifier in Chemical Design

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. nih.gov Its incorporation into organic molecules is a well-established strategy for modulating a compound's physicochemical properties to enhance its function. nih.govmdpi.com The CF3 group is strongly electron-withdrawing and highly lipophilic, with a Hansch π value of +0.88, which can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com

Due to its high bond dissociation energy, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This stability is a key reason for its frequent use in drug design to increase a compound's half-life. hovione.com The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of a molecule's steric and electronic profile. mdpi.com The introduction of a CF3 group can profoundly impact a molecule's pKa, conformation, and solubility, making it a powerful tool in the development of new pharmaceuticals and advanced materials. nih.govhovione.com The growing importance of this functional group is evidenced by the large number of FDA-approved drugs that contain it. mdpi.comresearchgate.net

Scope and Research Trajectories for 3-(Trifluoromethyl)thiobenzamide

The compound this compound combines the advantageous properties of both the thioamide functional group and the trifluoromethyl substituent, positioning it as a valuable intermediate in synthetic chemistry. Research involving this and structurally similar compounds points towards its utility in constructing more complex molecular architectures.

A primary research trajectory for this compound is its use as a precursor for the synthesis of novel heterocyclic compounds. For instance, trifluoromethyl-substituted thiobenzamides have been successfully used to create fused-thiazole derivatives. nih.gov Furthermore, related research has demonstrated the synthesis of 3-(trifluoromethyl)thio-substituted chromenes and benzothiophenes, highlighting the reactivity of the trifluoromethylthio moiety in cyclization reactions. researchgate.net

Given the established roles of both thioamides and trifluoromethylated aromatics in medicinal chemistry, future research is likely to explore the synthesis of new bioactive agents derived from this compound. Its structural motifs suggest potential applications in the development of novel pharmaceuticals and agrochemicals. The compound itself serves as a key building block, with its reactivity enabling the generation of diverse molecular libraries for screening and drug discovery programs. The development of new synthetic methodologies that utilize this compound as a starting material is also a foreseeable avenue of research, further expanding its utility in organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 53515-17-6 | chemicalbook.com |

| Molecular Formula | C8H6F3NS | uni.lu |

| Molecular Weight | 205.2 g/mol | chemicalbook.com |

| Melting Point | 66-68 °C | chemicalbook.com |

| Appearance | Beige Solid | chemicalbook.com |

| Solubility | Insoluble in water | chemicalbook.com |

Predicted Physicochemical Data

| Descriptor | Value |

|---|---|

| XlogP | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 205.01730486 |

| Monoisotopic Mass | 205.01730486 |

| Topological Polar Surface Area | 58.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 239 |

Data sourced from PubChem CID 2777849. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJQBHSZMFRQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380682 | |

| Record name | 3-Trifluoromethylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-17-6 | |

| Record name | 3-Trifluoromethylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)thiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl Thiobenzamide and Its Derivatives

Established Synthetic Pathways to Thiobenzamides

Several general methodologies have been developed for the synthesis of thiobenzamides, starting from a variety of precursors. These methods include the thionation of amides, the reaction of nitriles with a sulfur source, and other alternative approaches.

Conversion of Amides/Benzanilides to Thioamides/Thiobenzanilides (e.g., using Lawesson's Reagent)

The direct conversion of amides to thioamides is a widely used and efficient method. This transformation is typically achieved using a thionating agent, the most common of which is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov Lawesson's Reagent is known for its mild reaction conditions and high yields in converting various carbonyl compounds, including amides, to their corresponding thiocarbonyl analogues. organic-chemistry.orgnih.gov The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Other phosphorus-based reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed for this transformation, though they often require higher temperatures. mdpi.comgoogle.com The choice of solvent for these reactions is crucial and typically involves anhydrous, high-boiling point solvents like toluene (B28343), xylene, or pyridine. mdpi.comrsc.org Recent advancements have focused on developing more environmentally friendly and efficient procedures, such as using microwave irradiation or mechanochemical synthesis to reduce reaction times and solvent usage. rsc.org

Table 1: Thionation of Amides to Thioamides using Lawesson's Reagent

| Amide Precursor | Thionating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-p-methylphenylbenzamide | Lawesson's Reagent | Toluene | Reflux, 3 h | High | beilstein-journals.org |

| 2-(decylsulfonyl)acetamide | Lawesson's Reagent | Toluene | Not specified | Not specified | nih.gov |

| Various Benzamides | Lawesson's Reagent | Toluene | Reflux | Good | beilstein-journals.org |

Reactions of Nitriles with Hydrogen Sulfide or Thioacetamide

Another major route for the synthesis of primary thioamides involves the reaction of nitriles with a source of hydrogen sulfide. thieme-connect.comtandfonline.com This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile, often in the presence of a base catalyst such as an amine (e.g., triethylamine) or an inorganic base. tandfonline.comgoogle.com The reaction can also be performed using a sulfide salt, such as sodium hydrogen sulfide (NaHS) or ammonium (B1175870) sulfide ((NH₄)₂S). tandfonline.comgoogle.com The use of solid reagents like NaHS can be more convenient and safer than handling gaseous hydrogen sulfide. tandfonline.com

The reaction conditions for the conversion of nitriles to thioamides can vary depending on the reactivity of the nitrile. Aromatic nitriles with electron-withdrawing groups tend to react more readily. thieme-connect.com The use of phase-transfer catalysts can facilitate the reaction between the aqueous sulfide salt and the organic nitrile substrate. thieme-connect.com Alternatively, thioacetamide can be used as a source of hydrogen sulfide in situ, particularly under acidic conditions. google.com

Table 2: Synthesis of Thioamides from Nitriles

| Nitrile Precursor | Sulfur Source | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aromatic and Aliphatic Nitriles | H₂S | Anion-exchange resin / MeOH-H₂O | Room Temperature | 25-96 | thieme-connect.com |

| Various Aromatic and Aliphatic Nitriles | NaHS | Diethylamine hydrochloride / DMF or Dioxane-H₂O | Mild Heating | Moderate to Excellent | tandfonline.com |

| p-hydroxyl cyanobenzene | Thiourea (B124793) | Ethanol | 40-80 °C, 6-12 h | High | google.com |

Alternative Preparative Methods for Thiobenzamides

Beyond the two primary methods described above, several other synthetic strategies for thiobenzamides have been reported. The Willgerodt-Kindler reaction is a classic method that involves the reaction of an aldehyde or ketone with an amine and elemental sulfur to produce a thioamide. nih.govsemanticscholar.org This reaction is particularly useful for the synthesis of N-substituted thioamides. nih.gov

Other approaches include the use of novel thiating reagents. For instance, N-isopropyldithiocarbamate isopropyl ammonium salt has been reported as an efficient reagent for the conversion of N-aryl-substituted benzamides to their corresponding thioamides in a one-pot procedure under mild conditions. mdpi.comnih.gov The Friedel-Crafts reaction has also been adapted for the synthesis of thiobenzamides. thieme-connect.com

Targeted Synthesis of 3-(Trifluoromethyl)thiobenzamide

The synthesis of this compound can be approached by adapting the general methodologies described above. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the starting material and the stability of the product.

Optimization of Reaction Conditions and Reagents

For the synthesis of this compound from 3-(trifluoromethyl)benzamide using Lawesson's reagent, the reaction conditions would likely be similar to those used for other benzamides. A non-polar, high-boiling solvent such as toluene or xylene would be suitable. The reaction would likely proceed under reflux conditions. Given the electron-withdrawing nature of the trifluoromethyl group, the amide carbonyl is expected to be sufficiently electrophilic for the thionation reaction to proceed efficiently.

If starting from 3-(trifluoromethyl)benzonitrile, the reaction with a hydrogen sulfide source would be a viable route. The electron-withdrawing trifluoromethyl group should activate the nitrile towards nucleophilic attack by the hydrosulfide (B80085) ion. The use of sodium hydrogen sulfide in a polar aprotic solvent like DMF could be an effective method. tandfonline.com The reaction temperature may need to be optimized to ensure complete conversion without significant side product formation.

Strategies for Introducing the Trifluoromethyl Moiety into Thiobenzamide (B147508) Scaffolds

The most straightforward strategy for the synthesis of this compound is to start with a precursor that already contains the trifluoromethyl group at the desired position. Commercially available starting materials such as 3-(trifluoromethyl)benzamide or 3-(trifluoromethyl)benzonitrile would be the logical choices.

An alternative, though likely more complex, approach would be to introduce the trifluoromethyl group onto a pre-formed thiobenzamide scaffold. This would involve a trifluoromethylation reaction. A variety of methods for the trifluoromethylation of aromatic rings have been developed, often employing transition metal catalysis (e.g., using copper or palladium) with a suitable trifluoromethyl source. nih.gov However, this approach would require careful consideration of the compatibility of the thioamide functional group with the reaction conditions of the trifluoromethylation step. The sulfur atom in the thioamide could potentially interfere with the catalyst. Therefore, the former strategy of starting with a trifluoromethylated precursor is generally preferred for its simplicity and efficiency.

Green Chemistry Approaches in Thiobenzamide Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methodologies for the synthesis of thioamides, including this compound and its derivatives. These green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. Key strategies in this domain include the use of eco-friendly solvents, catalyst-free reaction conditions, and energy-efficient techniques such as microwave-assisted synthesis.

A significant advancement in the green synthesis of thioamides is the utilization of deep eutectic solvents (DESs) as a reaction medium. rsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. These solvents are attractive alternatives to conventional volatile organic solvents due to their low toxicity, biodegradability, low cost, and recyclability. rsc.org

One notable green protocol involves a one-pot, three-component synthesis of thioamides from an aldehyde, a secondary amine, and elemental sulfur in a choline chloride-urea based DES. rsc.orgresearchgate.net This method operates under mild reaction conditions and, significantly, proceeds without the need for an additional catalyst. The DES itself acts as the reaction medium and catalyst, enhancing the reaction rate and selectivity. rsc.orgresearchgate.net The reaction is typically carried out at a slightly elevated temperature to facilitate the dissolution and interaction of the reactants. rsc.org

The scope of this DES-based methodology has been demonstrated to be broad, accommodating a wide variety of aldehydes and amines to produce the corresponding thioamides in good to excellent yields. rsc.orgresearchgate.net While the synthesis of this compound is not explicitly detailed in the initial reports, the versatility of the method suggests its potential applicability for the synthesis of this and other trifluoromethyl-substituted thiobenzamide derivatives. The general reaction scheme is depicted below:

General Reaction for Thioamide Synthesis in a Deep Eutectic Solvent

R-CHO + R'₂NH + S → R-C(=S)NR'₂

(in Choline Chloride:Urea DES)

This approach aligns with several principles of green chemistry by using a recyclable and biodegradable solvent, avoiding hazardous catalysts, and potentially reducing energy consumption compared to traditional synthetic routes that often require high temperatures and harsh reagents. rsc.org

Further embracing green chemistry principles, solvent-free and microwave-assisted syntheses of thioamides have also been explored. Solvent-free reactions, as the name suggests, are conducted in the absence of a solvent, which significantly reduces waste and eliminates the environmental and health hazards associated with solvent use. rsc.org Mechanochemical methods, such as ball milling, represent another solvent-free approach where mechanical energy is used to initiate and sustain the chemical reaction. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govorganic-chemistry.org The application of microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general success of this technique for a wide range of organic transformations suggests its potential for this synthesis as well.

The following interactive data table summarizes representative research findings for the green synthesis of thiobenzamides, highlighting the reaction conditions and outcomes.

| Reactants | Green Approach | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Tolualdehyde, Diethylamine, Sulfur | Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 45 | 5 | 93 | rsc.orgresearchgate.net |

| Benzaldehyde, Pyrrolidine, Sulfur | Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 45 | 5 | 91 | rsc.org |

| 4-Chlorobenzaldehyde, Piperidine, Sulfur | Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 45 | 5 | 88 | rsc.org |

| Aldehydes, Amines, Elemental Sulfur | Microwave-assisted | 1-Methyl-2-pyrrolidone (NMP) | 110-180 | 0.03-0.33 | Good | organic-chemistry.org |

| Primary Amides, Lawesson's Reagent, TBHP | Solvent-free | None | 80 | 0.5 | 92 | rsc.org |

Note: The data in this table is representative of green synthesis methods for thiobenzamides. The specific synthesis of this compound using these methods would require experimental validation.

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Thiobenzamide

Cyclization Reactions and Heterocycle Formation

Photocatalytic Oxidative Cyclization (e.g., to 1,2,4-Thiadiazoles)

Recent research has demonstrated that 3-(Trifluoromethyl)thiobenzamide can undergo photocatalytic oxidative cyclization to form 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org This transformation is a key method for synthesizing this class of heterocyclic compounds, which are noted for their biological and therapeutic properties. rsc.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) under light illumination, often from a 390 nm LED. rsc.orgrsc.org

The success of the photocatalytic oxidative cyclization of thioamides, including this compound, is highly dependent on the photocatalyst used. rsc.org Cuprous oxide (Cu₂O) rhombic dodecahedra have been identified as particularly effective catalysts for this transformation. rsc.orgrsc.org These specific polyhedral crystals, which are enclosed by {110} facets, exhibit superior photocatalytic activity compared to other crystal shapes of Cu₂O, such as cubes and octahedra. rsc.orgnih.gov Under optimized conditions, Cu₂O rhombic dodecahedra can achieve high product yields in relatively short reaction times, for instance, a 94% yield for thiobenzamide (B147508) in just 8 hours. rsc.orgrsc.org The enhanced activity is attributed to the unique surface structure of the rhombic dodecahedra, which influences charge transport and carrier dynamics. rsc.orgresearchgate.net This demonstrates that controlling the surface of semiconductor crystals is a crucial strategy for enhancing performance in photocatalytic organic reactions. researchgate.net

The electronic nature of the substituent on the thiobenzamide ring plays a significant role in the efficiency of the photocatalytic oxidative cyclization. rsc.org Generally, thiobenzamides with electron-donating groups achieve high product yields. rsc.org Conversely, the presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence reactivity.

In a study examining the substrate scope of this reaction using Cu₂O rhombic dodecahedra, this compound was converted to the corresponding 3,5-bis(3-trifluoromethylphenyl)-1,2,4-thiadiazole. A product yield of 76% was obtained after 18 hours. rsc.org This indicates that while the strong electron-withdrawing nature of the trifluoromethyl group affects the reaction, a good yield can still be achieved. rsc.org For comparison, thiobenzamides with electron-donating substituents like methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups resulted in yields of 93% and 96%, respectively. Halogen-substituted thiobenzamides also showed good yields, suggesting a link between the electron-withdrawing ability of the substituent and the reaction's efficiency. rsc.org

| Substituent on Thiobenzamide | Product Yield (%) |

|---|---|

| 4-OCH₃ | 93 |

| 4-CH₃ | 96 |

| 4-tert-butyl | 95 |

| 4-F | 69 |

| 4-Cl | 73 |

| 4-Br | 82 |

| 3-CF₃ | 76 |

Data sourced from a study on photocatalytic oxidative cyclization. rsc.org

To elucidate the reaction mechanism, charge carrier and radical scavenging experiments have been conducted. rsc.orgrsc.org These studies support a plausible pathway for the photocatalytic oxidative cyclization of thioamides. rsc.org

The proposed mechanism begins with the generation of electron-hole pairs within the Cu₂O photocatalyst upon light irradiation. rsc.org The photogenerated holes migrate to the catalyst's surface and oxidize the thioamide molecule to form a cationic radical. This radical intermediate then transforms into two radical isomers after losing a proton. These isomers subsequently undergo radical cross-coupling to form a dimer. rsc.org

Simultaneously, the photogenerated electrons reduce oxygen to create superoxide (B77818) radicals. These superoxide radicals facilitate the intramolecular cyclization of the dimer by abstracting a proton. The final 1,2,4-thiadiazole (B1232254) product is then formed through aromatization, which involves the removal of a hydrosulfide (B80085) (SH⁻) species. rsc.org

The critical roles of both electrons and holes in this mechanism were confirmed through scavenging experiments. The addition of potassium persulfate (K₂S₂O₈), an electron scavenger, caused the reaction yield to drop significantly to 21%. rsc.org Similarly, using potassium iodide (KI) as a hole scavenger reduced the product formation to just 11%. rsc.org

| Scavenger Added | Role | Thiobenzamide Conversion (%) |

|---|---|---|

| None | Control | 94 |

| Potassium Persulfate (K₂S₂O₈) | Electron Scavenger | 21 |

| Potassium Iodide (KI) | Hole Scavenger | 11 |

| 1,4-Benzoquinone | O₂⁻ Radical Scavenger | 15 |

| DABCO | ¹O₂ Scavenger | 91 |

| Isopropanol | •OH Scavenger | 90 |

Data based on scavenging experiments for the photocatalytic oxidative cyclization of thiobenzamide. rsc.org

Thiazole (B1198619) Formation Pathways

In addition to forming 1,2,4-thiadiazoles, thioamides like this compound are precursors for the synthesis of other heterocyclic compounds, such as thiazoles. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms and are significant structural motifs in many biologically active compounds. researchgate.netbepls.com

A classic and widely used method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. bepls.commdpi.com This reaction involves the cyclocondensation of a thioamide with an α-haloketone. bepls.combeilstein-journals.org In this context, this compound can serve as the thioamide component.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone, displacing the halide. beilstein-journals.orgnih.gov The resulting intermediate then undergoes cyclization through the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. beilstein-journals.org This method provides a direct route to constructing polysubstituted thiazoles and is known for its reliability and broad applicability. researchgate.net

Catalyst-Mediated Synthesis of Substituted Thiazoles from Unsaturated Alcohols

The synthesis of substituted thiazoles, a crucial scaffold in medicinal chemistry, can be achieved through the reaction of this compound with unsaturated alcohols, particularly propargyl alcohols. This transformation is often facilitated by a catalyst. nih.govresearchgate.net

One effective catalytic system employs a combination of calcium triflate (Ca(OTf)₂) and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). nih.gov In this method, a mixture of the propargyl alcohol and this compound is heated in toluene (B28343) in the presence of the catalyst system to yield the corresponding thiazole. nih.gov The reaction has been shown to be effective for a variety of substituted propargyl alcohols and thiobenzamides. nih.gov

Silver triflate (AgOTf) has also been identified as a highly effective catalyst for this type of cycloaddition reaction. researchgate.net The use of 10 mol% AgOTf promotes the smooth formation of thiazoles from both secondary and tertiary propargyl alcohols, including those with terminal and internal alkyne groups. researchgate.net The catalytic amount can be reduced to 5 mol%, although this may necessitate a longer reaction time. researchgate.net Other silver salts, such as AgBF₄ and AgSbF₆, have also demonstrated good catalytic activity. researchgate.net

The proposed mechanism for the calcium-catalyzed reaction involves the initial reaction of the thioamide tautomer with the activated propargyl alcohol to form an allene (B1206475) intermediate, which then undergoes an intramolecular, regioselective 5-exo dig cyclization to produce the thiazole. nih.gov

Below is a table summarizing the catalyst systems used in the synthesis of substituted thiazoles from this compound and unsaturated alcohols.

| Catalyst System | Reactants | Solvent | Conditions | Outcome |

| Ca(OTf)₂ / Bu₄NPF₆ (5/5 mol%) | Propargyl alcohol, this compound | Toluene | 120 °C | Formation of substituted thiazole |

| AgOTf (10 mol%) | Propargyl alcohol, this compound | Not specified | Not specified | Smooth cycloaddition to form thiazole |

Regio- and Stereoselective Aspects of Thiazole Formation

The synthesis of thiazoles from this compound and propargyl alcohols exhibits notable regio- and stereoselectivity. nih.govresearchgate.net

In reactions involving unsymmetrical propargyl alcohols, the cyclization proceeds with complete regioselectivity. researchgate.net For instance, the reaction of propargyl alcohols bearing different substituents at the aryl ring with thioamides results in the formation of a single regioisomer of the thiazole product. researchgate.net The regioselectivity is governed by the intramolecular 5-exo dig cyclization of the allene intermediate, which is a key step in the proposed reaction mechanism. nih.gov

Furthermore, the reaction demonstrates stereoselectivity, particularly concerning the geometry of olefins present in the starting propargyl alcohol. nih.gov The geometry of the double bond in the final thiazole product can be time-dependent, with the initial formation of a kinetic product that can isomerize to a more thermodynamically stable, highly conjugated thiazole over time. nih.gov The synthesis has been shown to be stereoselective with respect to the geometry of the olefins in the starting materials. nih.gov

A study involving various secondary and tertiary propargyl alcohols, including those with electron-donating and electron-withdrawing groups on the aryl ring, consistently yielded the corresponding thiazoles with complete regioselectivity. researchgate.net Even substrates containing functionalities like bromo and ester groups reacted successfully to give the desired thiazoles without loss of regiochemical control. researchgate.net

Synthesis of 1,3-Benzothiazines and Related Annulated Systems

While direct synthesis of 1,3-benzothiazines from this compound is not extensively detailed in the provided search results, the synthesis of 1,3-benzothiazine derivatives from thioamides in general has been reported. researchgate.net One method involves the use of hydroxy(tosyloxy)iodobenzene (HTIB) as an oxidizing agent in hexafluoroisopropanol (HFIP) as a solvent. researchgate.net This suggests a potential pathway for the conversion of this compound to the corresponding 1,3-benzothiazine, although specific examples are not provided.

The synthesis of various fused heterocyclic systems often involves the reactivity of the thioamide group. For instance, the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.pkusz.edu.cnnih.govtriazoles can be achieved by constructing a thiazole ring onto a triazole structure. ucm.es This is typically accomplished by reacting 3-mercapto-1,2,4-triazoles with α-functionalized ketones. ucm.es This highlights the versatility of thioamide-like precursors in constructing fused heterocyclic systems.

Other Heterocycle Derivatizations

The trifluoromethyl group is a significant constituent in various heterocyclic compounds due to its impact on their chemical and biological properties. researchgate.netcu.edu.egcapes.gov.br The synthesis of trifluoromethyl-substituted heterocycles is an area of active research.

One example is the synthesis of 2-trifluoromethyl thiazoles through a [3 + 2] cycloaddition reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org This reaction proceeds effectively with a range of substituted pyridinium 1,4-zwitterionic thiolates, yielding the desired thiazoles in moderate to good yields. rsc.org

Another instance is the synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. rsc.org This is achieved through the reaction of TBS-protected or NH-sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions. rsc.org

Furthermore, research has been conducted on the synthesis of trifluoromethyl derivatives of fused imidazole (B134444) systems. capes.gov.br These are prepared by reacting 3-bromo-1,1,1-trifluoroacetone (B149082) with various heteroarylamines. capes.gov.br

Trifluoromethylthiolation Reactions

Ortho-Selective C-H Trifluoromethylthiolation of Arenes

The direct trifluoromethylthiolation of arenes is a highly valuable synthetic transformation for introducing the trifluoromethylthio (SCF₃) group, a functionality of great interest in pharmaceutical and agrochemical research. pkusz.edu.cn A significant advancement in this area is the development of a palladium-catalyzed ortho-selective mono-trifluoromethylthiolation of arenes. pkusz.edu.cn

This reaction utilizes a directing group strategy, where a substituent on the arene directs the palladium catalyst to a specific ortho C-H bond. pkusz.edu.cn The reaction has been successfully applied to a variety of arenes containing directing groups such as substituted pyridines. pkusz.edu.cn For example, the reaction of 2-(naphthalen-2-yl)pyridine resulted in the β-trifluoromethylthiolated product in 83% yield. pkusz.edu.cn

The choice of directing group influences the efficiency of the transformation. While various substituted pyridines serve as effective directing groups, ortho-methylpyridine led to a low yield, likely due to steric hindrance upon coordination to the palladium catalyst. pkusz.edu.cn Similarly, para-cyanopyridine was found to be a poor directing group. pkusz.edu.cn

The reaction conditions are crucial for its success. Acetic acid has been identified as a critical component to minimize the oxidative dimerization of the starting materials and to facilitate the transfer of the "SCF₃" group. pkusz.edu.cn

Ligand Exchange Strategies with Metal Catalysts (e.g., Palladium)

The mechanism of the palladium-catalyzed ortho-selective trifluoromethylthiolation is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle involving a key ligand exchange pathway. pkusz.edu.cn In this process, readily available silver trifluoromethylthiolate (AgSCF₃) serves as the source of the trifluoromethylthio group. pkusz.edu.cn

The reaction is believed to be facilitated by the coordination of the directing group on the arene to the palladium center, followed by C-H activation to form a palladacycle. Subsequent oxidation of the Pd(II) center to Pd(IV) and ligand exchange with AgSCF₃ leads to the formation of a Pd(IV)-SCF₃ species. Reductive elimination from this intermediate then furnishes the ortho-trifluoromethylthiolated product and regenerates the active palladium catalyst.

The use of acetic acid is vital in this process, as it is thought to suppress the oxidative dimerization of the substrate, a common side reaction. pkusz.edu.cn The choice of solvent is also important; for instance, the reaction did not proceed in acetonitrile, which was attributed to the potential formation of a stable silver complex that hinders the ligand exchange process. pkusz.edu.cn

Role of Oxidants and Additives

The reactivity of thioamides is significantly influenced by the presence of oxidants and additives, which can direct the reaction toward various products. While specific studies on this compound are limited, research on analogous trifluoromethylated thiobenzanilides provides valuable insights into potential reaction pathways. The choice of oxidant can lead to distinctly different outcomes, such as intramolecular cyclization or intermolecular dimerization. wikipedia.org

For instance, in the case of trifluoromethylated thiobenzanilides, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been employed as an oxidant to facilitate the synthesis of 2-trifluoromethylbenzothiazoles through an intramolecular oxidative cyclization. wikipedia.org In contrast, the use of phenyliodine(III) diacetate (PIDA) as the oxidant with the same starting materials leads to the formation of disulfides via intermolecular dimerization. wikipedia.org Other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and iodine (I₂) were found to be ineffective in promoting these transformations, with the starting material being recovered. wikipedia.org This highlights the critical role of the specific oxidant in determining the reaction course.

These findings suggest that the oxidation of this compound could potentially lead to various products depending on the chosen reagent. The use of a strong oxidant like CAN might favor cyclization products, while a milder oxidant like PIDA could promote dimerization.

| Oxidant/Additive | Potential Product from Thiobenzamide Derivative | Reference |

| Cerium(IV) ammonium nitrate (CAN) | Intramolecular cyclization (e.g., benzothiazoles) | wikipedia.org |

| Phenyliodine(III) diacetate (PIDA) | Intermolecular dimerization (disulfides) | wikipedia.org |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | No reaction observed | wikipedia.org |

| Iodine (I₂) | No reaction observed | wikipedia.org |

Mechanism of C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental process in organic synthesis, and thioamides are versatile precursors for such transformations. nih.gov The mechanism of C-S bond formation involving thioamides can proceed through several pathways, often influenced by the reaction conditions and the nature of the reactants.

In the context of intramolecular cyclization of thiobenzanilides to form benzothiazoles, a proposed mechanism involves an intramolecular C-H bond functionalization followed by a C-S bond formation sequence. wikipedia.org This process is often catalyzed by transition metals like palladium or copper. wikipedia.org

A more general view of C-S bond formation from thioamides can involve the initial activation of the thioamide. For instance, in a hypervalent iodine-promoted twofold oxidative coupling of amines with thioamides, the reaction is proposed to commence with the electrophilic activation of the C=S bond by the hypervalent iodine reagent. nih.gov This is followed by nucleophilic attack and subsequent cyclization to form thiazoles. nih.gov

Another general mechanism for C-S bond formation involves the biosynthesis of thioamide-containing natural products. In some enzymatic pathways, the thioamide is formed via an adenylation mechanism, where a carbonyl oxygen is activated, followed by the nucleophilic attack of a sulfur source. nih.gov This thermodynamically favorable process couples ATP cleavage with C-S bond formation. nih.gov

Generation and Application of Trifluoromethylthiolating Reagents

The trifluoromethylthio (SCF₃) group is a valuable moiety in medicinal and agricultural chemistry due to its high lipophilicity and strong electron-withdrawing nature. tcichemicals.com Consequently, the development of reagents that can efficiently transfer this group, known as trifluoromethylthiolating reagents, is of significant interest.

While there is no direct evidence of this compound being used as a precursor for generating trifluoromethylthiolating reagents, a variety of such reagents have been developed through other synthetic routes. These can be broadly categorized as nucleophilic and electrophilic trifluoromethylthiolating reagents.

Examples of Trifluoromethylthiolating Reagents:

| Reagent Type | Example | Reference |

| Nucleophilic | Copper(I) trifluoromethanethiolate (CuSCF₃) | tcichemicals.com |

| Electrophilic | N-(Trifluoromethylthio)phthalimide | tcichemicals.com |

| Electrophilic | N-Methyl-N-(trifluoromethylthio)aniline | tcichemicals.com |

| Electrophilic | Hypervalent iodonium (B1229267) ylide with a trifluoromethanesulfonyl group | tcichemicals.com |

The development of these reagents has largely focused on safety and ease of handling, moving away from highly toxic and gaseous reagents like trifluoromethylsulphenyl chloride (CF₃SCl). tcichemicals.com

Reactions with Electrophilic and Nucleophilic Carbenes, and Ylides

The reaction of thioamides with carbenes and ylides can lead to a variety of interesting molecular architectures. The thioamide functional group possesses both nucleophilic (at the sulfur atom) and electrophilic (at the carbon atom) character, allowing it to react with both electrophilic and nucleophilic carbenes and ylides.

While specific studies on this compound are not available, the general reactivity of thioamides with these species has been documented. The reaction of carbenes with compounds containing a C=S bond can lead to the formation of thiocarbonyl ylides as intermediates. capes.gov.br These ylides can then undergo further reactions, such as cyclization.

The reaction of thioamides with diazocarbonyl compounds in the presence of a ruthenium catalyst has been shown to produce enaminones. acs.org This transformation likely proceeds through the formation of a carbene intermediate.

Sulfur ylides, generated from the reaction of a thioether with a carbene or by deprotonation of a sulfonium (B1226848) salt, are known to react with electron-deficient alkenes in Michael addition reactions, leading to the formation of cyclopropanes. youtube.com Given the electrophilic nature of the carbon atom in the thioamide group, it is conceivable that it could react with nucleophilic ylides.

Oxidative Coupling Reactions

Oxidative coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Thioamides can participate in such reactions, leading to the synthesis of various heterocyclic compounds.

For instance, rhodium-catalyzed oxidative coupling reactions of thioesters and N-thioamides have been reported. researchgate.net A hypervalent iodine-promoted twofold oxidative coupling of amines with thioamides can lead to the chemoselective synthesis of thiazoles. nih.gov This reaction proceeds through the generation of a thiourea (B124793) intermediate followed by an oxidative C-H/C-S cyclization. nih.gov

Furthermore, the oxidative coupling of two different aliphatic primary amines in the presence of elemental sulfur can produce thioamides. organic-chemistry.org While this is a synthesis of thioamides rather than a reaction of them, it demonstrates the utility of oxidative conditions in the chemistry of sulfur-containing compounds.

Rearrangement Reactions Involving the Thioamide Functionality

Thioamides can undergo rearrangement reactions, particularly when the substituents on the nitrogen or the carbon of the thioamide group are amenable to migration. One notable rearrangement is the Willgerodt-Kindler reaction, which can produce benzylthioamides. wikipedia.org

In a more general sense, alkylation of thioamides can occur at either the sulfur or nitrogen atom, and the initial product can rearrange to a more stable isomer. wikipedia.org For example, the alkylation of the thioamide of azetidine (B1206935) can lead to a rearrangement to a 1,3-thiazadihydrothiazine. wikipedia.org

General Reactivity Profiles and Stability Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the thioamide functionality. nih.gov This group generally increases the metabolic stability and lipophilicity of molecules in which it is incorporated. nih.govruhr-uni-bochum.de The stability of the trifluoromethyl group itself on an aromatic ring under various acidic and basic conditions has been a subject of study. rsc.org

A safety data sheet for this compound indicates that the compound is stable under normal conditions. fishersci.be It is described as a yellow crystalline solid with a melting point of 66-68 °C and is insoluble in water. fishersci.besynquestlabs.com

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NS | fishersci.be |

| Molecular Weight | 205.20 g/mol | fishersci.be |

| Appearance | Yellow Crystalline Solid | fishersci.be |

| Melting Point | 66-68 °C | synquestlabs.com |

| Water Solubility | Insoluble | fishersci.be |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 3-(Trifluoromethyl)thiobenzamide, offering precise information about the hydrogen, carbon, and fluorine atomic environments.

The ¹H and ¹³C NMR spectra of this compound are defined by signals from the aromatic ring, the thioamide group, and the trifluoromethyl moiety. While specific experimental data for this compound is not publicly available, expected chemical shifts can be reliably predicted based on data from analogous compounds such as thiobenzamide (B147508), N-substituted thiobenzamides, and 3-(trifluoromethyl)benzamide. researchgate.netchemicalbook.comchemicalbook.com

The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets for the four protons on the benzene (B151609) ring. The electron-withdrawing nature of both the trifluoromethyl and thioamide groups will deshield these protons, shifting them downfield. The protons ortho to the trifluoromethyl group and the thioamide group will likely appear at the lowest field. The thioamide N-H protons are anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

In the ¹³C NMR spectrum, the most downfield signal is expected to be the thio-carbonyl carbon (C=S), a characteristic feature of thioamides. researchgate.net The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | 7.50 - 8.30 | Multiplet (m) | Complex pattern due to meta-substitution. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thio-carbonyl (C=S) | 195 - 205 | Singlet (s) | - |

| Aromatic C-CF₃ | 130 - 132 | Quartet (q) | J(C-F) ≈ 30-35 Hz |

| Aromatic CH | 125 - 135 | Singlet (s) | - |

| Aromatic C-C=S | 138 - 142 | Singlet (s) | - |

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for establishing the connectivity between the adjacent protons on the aromatic ring, helping to differentiate their specific positions. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduuvic.ca An HSQC spectrum would show a cross-peak connecting each aromatic C-H signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.comresearchgate.net It is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, the thioamide N-H protons would be expected to show an HMBC correlation to the thio-carbonyl carbon and the aromatic carbons ortho to the thioamide group. Similarly, the aromatic protons would show correlations to neighboring carbons and the quaternary carbon attached to the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. utoronto.ca A NOESY spectrum could reveal through-space interactions between the thioamide N-H protons and the ortho proton on the aromatic ring, confirming their proximity.

The thioamide functional group exhibits significant double bond character in its C-N bond, leading to a high barrier to rotation. nih.gov This restricted rotation can make the two N-H protons chemically non-equivalent at lower temperatures. Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. ox.ac.ukoxinst.com

By acquiring a series of ¹H NMR spectra at different temperatures, one could observe the coalescence of the two separate N-H signals (if resolved at low temperature) into a single broad peak, which then sharpens at higher temperatures as the rotation becomes faster on the NMR timescale. From the coalescence temperature and the initial separation of the peaks, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the C-N double bond character. For thioamides, this barrier is typically higher than in their corresponding amide analogs. nih.gov

Fluorine-19 NMR is a highly sensitive technique for probing the trifluoromethyl group. nih.govnih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this singlet is indicative of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The specific shift for this compound will be influenced by the electron-donating or -withdrawing character of the thioamide group at the meta position.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net The IR spectrum of this compound would be dominated by absorptions from the N-H, C=S, and C-F bonds.

Key expected vibrational bands include:

N-H Stretching: Typically appears as one or two sharp to moderately broad bands in the region of 3100-3400 cm⁻¹. The presence of two bands would correspond to the symmetric and asymmetric stretching of the primary thioamide (-NH₂) group.

C=C Aromatic Stretching: These vibrations occur in the 1450-1600 cm⁻¹ region.

Thioamide B Band (C-N stretching and N-H bending): This is a very characteristic and strong band for thioamides, typically found between 1400 and 1600 cm⁻¹. scispace.com

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, typically in the range of 1100-1350 cm⁻¹.

C=S Stretching: The thio-carbonyl (C=S) stretch is generally weaker than its C=O counterpart and is often coupled with other vibrations. It is typically found in the 700-850 cm⁻¹ region. scispace.com

The IR spectrum of the related compound 4-(Trifluoromethyl)thiobenzamide has been documented by NIST, providing a valuable reference for the expected peak positions. nist.gov

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium - Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Weak - Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| Thioamide B Band | 1400 - 1600 | Strong |

| C-F Stretch | 1100 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic thioamides typically exhibit two main absorption bands. scispace.comresearchgate.net

π → π* Transition: This is a high-intensity absorption, usually found at shorter wavelengths (e.g., 250-300 nm), arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic and thio-carbonyl system.

n → π* Transition: This is a lower-intensity absorption, occurring at longer wavelengths (e.g., 350-450 nm), corresponding to the promotion of a non-bonding electron (from the sulfur atom's lone pair) to a π* anti-bonding orbital. scispace.com This transition is characteristic of molecules containing a thiocarbonyl group. The position of this band is sensitive to solvent polarity.

The presence of the trifluoromethyl group and the specific substitution pattern on the benzene ring will influence the exact wavelengths (λ_max) and intensities of these absorptions. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiobenzamide |

| 3-(Trifluoromethyl)benzamide |

| 4-(Trifluoromethyl)thiobenzamide |

| Phenyl(trifluoromethyl)sulfane |

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-resolution mass spectrometry is an indispensable tool for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The predicted monoisotopic mass of the neutral molecule is 205.0173 Da. nih.gov In mass spectrometry, the compound is typically ionized, and the mass of the resulting ion is measured. Predicted collision cross-section values have also been calculated for various adducts of the molecule. nih.gov

The elemental composition of this compound (C₈H₆F₃NS) can be theoretically calculated based on its molecular formula. These theoretical values serve as a benchmark for comparison with experimental results from elemental analysis, a technique used to determine the mass percentage of each element in a sample.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts nih.gov

| Adduct | m/z |

| [M+H]⁺ | 206.02458 |

| [M+Na]⁺ | 228.00652 |

| [M-H]⁻ | 204.01002 |

| [M+NH₄]⁺ | 223.05112 |

| [M+K]⁺ | 243.98046 |

| [M]⁺ | 205.01675 |

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent |

| Carbon | C | 12.011 | 8 | 46.82% |

| Hydrogen | H | 1.008 | 6 | 2.95% |

| Fluorine | F | 18.998 | 3 | 27.79% |

| Nitrogen | N | 14.007 | 1 | 6.83% |

| Sulfur | S | 32.06 | 1 | 15.62% |

| Total | 100.00% |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While the utility of X-ray diffraction in structural chemistry is well-established, and studies on related fluorinated benzamides and thiobenzamides have been reported, a detailed crystal structure determination for this compound specifically was not available in the reviewed scientific literature. Such a study would provide invaluable insight into its solid-state conformation and supramolecular assembly.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. sapub.organl.gov This method is used to determine optimized geometries, electronic properties, and spectroscopic features of chemical compounds. anl.gov

Geometry optimization calculations seek to find the minimum energy arrangement of atoms in a molecule. For 3-(Trifluoromethyl)thiobenzamide, the key structural features include the planarity of the thioamide group (–C(=S)NH₂) and the orientation of the trifluoromethyl (–CF₃) group relative to the benzene (B151609) ring.

Based on crystal structure data for the analogous compound 4-(Trifluoromethyl)thiobenzamide , specific geometric parameters can be inferred. nih.gov The thioamide unit itself is typically planar, and this planarity is expected to be maintained in the 3-substituted isomer. The C-S double bond and C-N single bond lengths are characteristic of this functional group. The trifluoromethyl group, being a powerful electron-withdrawing substituent, influences the electronic distribution and can affect the bond lengths within the aromatic ring. While no crystal structure for the 3-isomer is publicly available, a table of representative bond lengths and angles from its 4-isomer analog provides valuable insight.

Table 1: Selected Geometric Parameters from the Crystal Structure of the Analog, 4-(Trifluoromethyl)thiobenzamide Data extracted from the Cambridge Structural Database, CCDC Number 280465. nih.gov

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C=S | ~1.66 Å |

| Bond Length | C-N | ~1.32 Å |

| Bond Length | Ar-C(S) | ~1.49 Å |

| Bond Length | Ar-CF₃ | ~1.50 Å |

| Bond Angle | N-C-S | ~123° |

| Bond Angle | Ar-C-S | ~120° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and stability. nih.gov The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

For this compound, the electron-withdrawing –CF₃ group is expected to lower the energies of both the HOMO and LUMO. The thioamide group has dual electronic effects. The π-system of the C=S bond acts as an acceptor, while the nitrogen lone pair acts as a donor. The HOMO is likely to have significant contributions from the sulfur and nitrogen lone pairs and the phenyl ring's π-system. The LUMO is expected to be localized primarily on the thioamide group and the aromatic ring, featuring π* character. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Representative FMO Energies from a Theoretical Study on a Triazine Derivative These values are illustrative and not specific to this compound. wikipedia.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.netnist.gov The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative sulfur atom of the thiocarbonyl group, the nitrogen atom of the amine, and the three fluorine atoms of the trifluoromethyl group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the –NH₂ group, making them acidic and sites for hydrogen bond donation. The hydrogen atoms on the aromatic ring will also exhibit positive potential.

Neutral Potential (Green): Generally found over the carbon backbone of the phenyl ring.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental data. nih.gov While no specific calculated spectrum for this compound is available, the experimental gas-phase IR spectrum of its isomer, 4-(Trifluoromethyl)thiobenzamide , provides a basis for predicting the key vibrational bands. uni.lu

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on typical functional group regions and data from the 4-isomer. uni.lu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric and symmetric) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch (strong, multiple bands) | 1100 - 1350 |

| C=S stretch (thioamide I band) | 1000 - 1250 |

| C-N stretch (thioamide II band) | 1250 - 1350 |

For this compound:

Global Reactivity: The presence of the strong electron-withdrawing –CF₃ group is expected to make the molecule a relatively strong electrophile (high ω value) and chemically hard (large η value).

Local Reactivity: The Fukui function for nucleophilic attack (f⁺) would likely be largest on the thiocarbonyl carbon, identifying it as the primary electrophilic site. The Fukui function for electrophilic attack (f⁻) would be concentrated on the sulfur and nitrogen atoms, indicating their nucleophilic character.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nextmol.com While no specific MD studies on this compound have been published, this technique could be instrumental in understanding its dynamic behavior.

Potential applications of MD simulations for this molecule include:

Conformational Analysis: Exploring the rotational energy barrier around the C(aryl)–C(S) bond to understand the molecule's flexibility and preferred conformations in different environments.

Solvation Effects: Simulating the molecule in various solvents to study how solvent molecules arrange around it and influence its conformational equilibrium. rsc.org

Interaction with Biomolecules: If investigated as a potential drug candidate, MD simulations could model its binding mode and stability within the active site of a target protein, as has been done for other benzamide (B126) derivatives. acs.org The root-mean-square deviation (RMSD) of the complex over time would indicate the stability of the binding. acs.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nist.gov The process involves sampling possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. bamu.ac.in

The primary goal of molecular docking is to identify and characterize the intermolecular interactions between a ligand, such as this compound, and a target receptor. These interactions are fundamental to the stability of the ligand-receptor complex. Key interactions include:

Hydrogen Bonds: The thioamide group (-C(=S)NH₂) in this compound contains hydrogen bond donors (the N-H groups) and a potential acceptor (the sulfur atom, although it is a weaker acceptor than oxygen). These groups could form critical hydrogen bonds with amino acid residues (like serine, threonine, or glutamic acid) in a receptor's active site. researchgate.net

Hydrophobic Interactions: The benzene ring is a significant hydrophobic moiety. It would likely seek to interact with hydrophobic pockets within a protein, displacing water molecules and contributing favorably to the binding entropy.

π-Interactions: The aromatic benzene ring can engage in several types of π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues.

Halogen Bonds: Although fluorine is not a strong halogen bond donor, the highly polarized trifluoromethyl (-CF₃) group can participate in electrostatic and dipole interactions with the receptor.

A molecular docking study of this compound would map these potential interactions within a specific protein target, providing a structural hypothesis for its binding mode.

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol). bamu.ac.in This score estimates the free energy of binding for the ligand-receptor complex. A lower (more negative) binding energy value generally indicates a more stable complex and higher predicted affinity. uq.edu.au

These scoring functions are calibrated to approximate the contributions of various intermolecular forces, such as electrostatic interactions, hydrogen bonding, and desolvation penalties. mdpi.com For this compound, the predicted binding affinity against a panel of receptors could be used to rank its potential efficacy or identify its most likely biological targets. It is important to note that these predictions are theoretical and serve as a valuable guide for experimental validation. mdpi.com

Conformational Equilibrium Modeling and Energy Landscape Analysis

The biological activity and interaction profile of a molecule are dictated by its three-dimensional shape or conformation. Molecules are not static but exist as an equilibrium of different conformers. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for interconversion between them.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model this. researchgate.net For molecules containing a trifluoromethylthio (-SCF₃) group attached to a benzene ring, studies on the parent compound (trifluoromethyl)thiobenzene have shown that the perpendicular orientation of the -SCF₃ group relative to the plane of the benzene ring is the most stable conformation. researchgate.net This is due to a combination of steric and electronic effects. A similar perpendicular or near-perpendicular conformation would be expected for this compound.

The energy landscape is a surface that maps the energy of the molecule as a function of its geometric parameters, such as rotatable bonds (e.g., the C-S bond and the C-C bond to the thioamide group). Analysis of this landscape reveals the lowest energy conformations (valleys) and the transition states for rotation (saddle points), providing a complete picture of the molecule's flexibility and conformational preferences. crysdotllc.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govchemuniverse.com The Hirshfeld surface is generated around a molecule, partitioning the crystal space into regions where the electron distribution of a given molecule dominates. uni.lu

The surface can be color-coded to highlight different types of intermolecular contacts and their relative strengths:

d_norm mapping: This property maps normalized contact distances onto the Hirshfeld surface. Red spots indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. chemuniverse.comnist.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface in a two-dimensional histogram. uni.lunih.gov Specific patterns in the plot are characteristic of different interaction types, such as sharp spikes for strong hydrogen bonds or more diffuse patterns for van der Waals forces. researchgate.net

For a crystalline structure of this compound, Hirshfeld analysis would provide quantitative data on the contributions of various interactions to the crystal packing. One would expect to see significant contributions from H···H, C···H, and H···F contacts. The analysis would precisely quantify the role of N-H···S hydrogen bonds and other weak interactions in stabilizing the solid-state structure. chemuniverse.com While no specific crystal structure or Hirshfeld analysis for this compound is reported in the reviewed literature, this method remains a key tool for understanding its solid-state behavior.

Strategic Applications in Advanced Organic Synthesis

Role as Key Intermediates and Building Blocks for Complex Molecules

3-(Trifluoromethyl)thiobenzamide serves as a crucial intermediate and building block in the construction of more complex molecular architectures. chemimpex.com Its trifluoromethyl group and thioamide functionality provide reactive sites for a variety of chemical transformations. The trifluoromethyl group, known for its strong electron-withdrawing nature, can significantly influence the reactivity and properties of the final molecule. rsc.org The thioamide group can participate in various cyclization and coupling reactions, making it a valuable synthon for heterocyclic chemistry. The use of such fluorinated building blocks is a key strategy in medicinal chemistry and materials science to fine-tune the properties of target compounds. fluorochem.co.uk

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (e.g., Febuxostat)

A prominent application of this compound and its derivatives is in the synthesis of pharmaceutical compounds. For instance, a related compound, 3-cyano-4-isobutoxy thiobenzamide (B147508), is a key intermediate in the synthesis of Febuxostat. newdrugapprovals.orggoogle.com Febuxostat is a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, used for the treatment of hyperuricemia and gout. newdrugapprovals.orghakon-art.com The synthesis of Febuxostat often involves the cyclization of a thiobenzamide derivative with a suitable partner to form the core thiazole (B1198619) ring structure of the drug. newdrugapprovals.orggoogle.com The efficiency of this process highlights the importance of thioamides as precursors in the preparation of active pharmaceutical ingredients.

Development of Agrochemicals (e.g., Pesticides, Herbicides)

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. nih.gov While direct examples of this compound in commercial agrochemicals are not extensively documented in the provided results, the broader class of trifluoromethyl-containing compounds and thioamides are known to be important in this sector. For example, thiobenzamide derivatives have been investigated for their insecticidal properties. google.com The introduction of a trifluoromethyl group can lead to new lead compounds for pesticides. nih.gov The development of novel agrochemicals often relies on the synthesis and screening of libraries of compounds, and building blocks like this compound are valuable starting points for such endeavors. chemimpex.com

Utilization in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound and similar compounds are utilized in the production of specialty chemicals. chemuniverse.com These are chemicals produced for specific applications and are often characterized by their unique properties. The trifluoromethyl group can impart desirable characteristics such as increased lipophilicity and thermal stability to polymers and other materials. mdpi.com The reactivity of the thioamide group allows for its incorporation into a variety of molecular frameworks, leading to the creation of novel dyes, catalysts, and other performance chemicals.

Enabling Novel Chemical Transformations and Methodologies

The unique reactivity of this compound and related structures contributes to the development of new synthetic methods. For example, the presence of the trifluoromethyl group can influence the course of cycloaddition reactions, allowing for the selective formation of specific isomers. researchgate.net Research into the reactions of such compounds can lead to the discovery of novel transformations, expanding the toolkit of synthetic organic chemists. diva-portal.org The development of new reactions with fluorinated compounds is an active area of research, with the potential to streamline the synthesis of complex molecules. researchgate.net

Influence on Reaction Efficiency, Chemo-, Regio-, and Stereoselectivity

The trifluoromethyl group in this compound can exert a significant influence on the efficiency and selectivity of chemical reactions. Its electron-withdrawing nature can activate or deactivate nearby functional groups, thereby directing the outcome of a reaction. In cycloaddition reactions involving thiocarbonyl S-methanides, the position of the trifluoromethyl group has been shown to strongly dictate the chemo- and regioselectivity, leading to the formation of specific tetrahydrothiophene (B86538) derivatives. researchgate.net This level of control is highly desirable in organic synthesis, as it allows for the efficient and predictable construction of complex molecules with well-defined three-dimensional structures.

Influence of the Trifluoromethyl Moiety on Chemical Behavior and Design

Electronic Effects of the Trifluoromethyl Group (Inductive and Mesomeric Effects)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to a strong negative inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms pulling electron density away from the rest of the molecule. vaia.com This effect is transmitted through the sigma bonds, reducing the electron density of the aromatic ring in 3-(Trifluoromethyl)thiobenzamide. vaia.com

While the inductive effect is dominant, a weaker and opposing mesomeric effect (+M or resonance effect) can occur where the fluorine lone pairs donate electron density. However, in the case of the -CF3 group, this resonance effect is generally considered negligible compared to the overwhelming inductive withdrawal. researchgate.netresearchgate.net The net result is a significant deactivation of the aromatic ring towards electrophilic substitution. nih.gov This strong electron-withdrawing nature increases the reactivity of adjacent electrophilic functional groups and can enhance the acidity of nearby protons. nih.govresearchgate.net

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Strong withdrawal of electron density through sigma bonds due to the high electronegativity of fluorine atoms. vaia.comresearchgate.net | Decreases electron density on the benzene (B151609) ring, making it less reactive to electrophilic attack and increasing the acidity of the thioamide N-H protons. |

| Mesomeric Effect (+M) | Weak donation of electron density from fluorine lone pairs into the pi-system. researchgate.netresearchgate.net | Largely overshadowed by the strong inductive effect; its contribution is minimal. |

The powerful inductive effect of the -CF3 group leads to it being almost exclusively a meta-directing group in electrophilic aromatic substitution reactions. vaia.com It destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. vaia.com

Conformational Preferences and Rotational Isomerism Induced by Trifluoromethylation

The introduction of a trifluoromethyl group can influence the conformational preferences of the entire molecule. In benzamides and related structures, a key conformational feature is the rotation around the bond connecting the phenyl ring and the amide/thioamide group. The planarity of this system is often favored to maximize conjugation, but steric hindrance from ortho substituents can force the amide group out of the plane of the ring.

Impact on Reaction Pathways and Selectivity through Electronic and Steric Factors

The trifluoromethyl group's electronic and steric properties profoundly affect reaction pathways and selectivity.

Electronic Impact : The strong electron-withdrawing nature of the -CF3 group enhances the electrophilic character of other sites in the molecule. nih.gov This can lead to unusual chemo-, regio-, and stereoselectivity in reactions. nih.gov For instance, in reactions involving superelectrophiles, the -CF3 group can lead to greater positive charge delocalization into the phenyl ring, directing reactions to remote sites. nih.gov In metal-catalyzed reactions, the electron-withdrawing -CF3 group has been shown to accelerate cyclometalation reactions. researchgate.net

Steric Impact : While less influential from the meta position compared to an ortho substituent, the steric bulk of the -CF3 group (larger than a methyl group) can still play a role in directing incoming reagents, particularly in reactions involving the adjacent carbon atoms on the ring or in controlling access to the thioamide functional group. researchgate.netmdpi.com

In electrophilic aromatic substitution, the -CF3 group deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 5 and, to a lesser extent due to steric hindrance from the thioamide, position 1's other ortho position). vaia.com

Strategies for Modulating Molecular Properties via Trifluoromethylation in Chemical Design